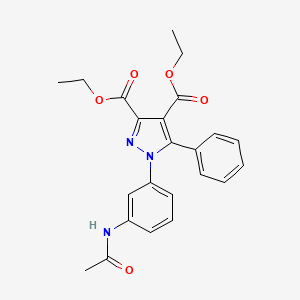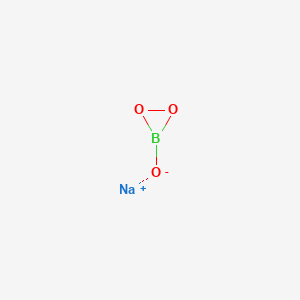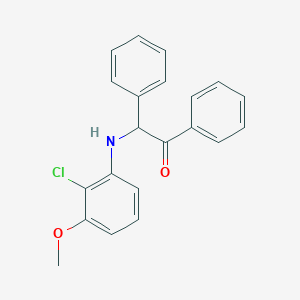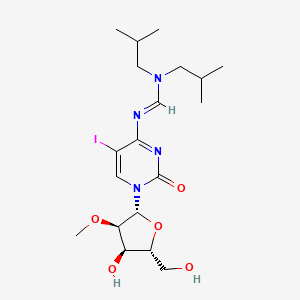![molecular formula C15H16ClN3 B13792717 4-[Benzyl(ethyl)amino]benzenediazonium chloride CAS No. 92-57-9](/img/structure/B13792717.png)
4-[Benzyl(ethyl)amino]benzenediazonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Benzyl(ethyl)amino]benzenediazonium chloride is an organic compound with the molecular formula C15H16ClN3. It is a diazonium salt, which is a class of compounds known for their versatility in organic synthesis. Diazonium salts are typically used in the preparation of azo dyes and other aromatic compounds due to their ability to undergo a variety of chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 4-[Benzyl(ethyl)amino]benzenediazonium chloride typically involves the diazotization of 4-[Benzyl(ethyl)amino]aniline. This process includes the reaction of the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C). The reaction can be summarized as follows:
4-[Benzyl(ethyl)amino]aniline+HNO2+HCl→4-[Benzyl(ethyl)amino]benzenediazonium chloride+H2O
Industrial Production Methods
In an industrial setting, the production of diazonium salts like this compound is carried out in large reactors with precise temperature control to ensure the stability of the diazonium ion. The process involves continuous monitoring and the use of automated systems to add reagents and control reaction conditions.
化学反応の分析
Types of Reactions
4-[Benzyl(ethyl)amino]benzenediazonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.
Coupling Reactions: The diazonium ion can couple with phenols or aromatic amines to form azo compounds, which are often used as dyes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and potassium iodide (KI). These reactions typically occur at low temperatures to maintain the stability of the diazonium ion.
Coupling Reactions: These reactions often involve phenols or aromatic amines in alkaline conditions. The diazonium salt is added to a cold solution of the coupling component to form the azo compound.
Major Products
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: Products are azo compounds, characterized by the presence of a -N=N- linkage between two aromatic rings.
科学的研究の応用
4-[Benzyl(ethyl)amino]benzenediazonium chloride has several applications in scientific research:
Chemistry: It is used in the synthesis of various aromatic compounds and as an intermediate in the preparation of azo dyes.
Biology: Diazonium salts are used in biochemical assays and as labeling agents for biomolecules.
Medicine: While not directly used as a drug, diazonium compounds are involved in the synthesis of pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 4-[Benzyl(ethyl)amino]benzenediazonium chloride involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various substitution and coupling reactions, leading to the formation of different products. The reactivity of the diazonium ion is due to the presence of the positively charged nitrogen atom, which makes it a good leaving group.
類似化合物との比較
4-[Benzyl(ethyl)amino]benzenediazonium chloride can be compared with other diazonium salts such as benzenediazonium chloride and 4-nitrobenzenediazonium chloride. While all these compounds share the diazonium functional group, their reactivity and applications can vary based on the substituents attached to the aromatic ring. For example:
Benzenediazonium chloride: Used in the synthesis of phenols and aryl halides.
4-Nitrobenzenediazonium chloride: More reactive due to the electron-withdrawing nitro group, used in the synthesis of nitro-substituted aromatic compounds.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, scientific research, and industrial processes. Its ability to undergo various chemical reactions makes it a valuable intermediate in the preparation of a wide range of aromatic compounds.
特性
CAS番号 |
92-57-9 |
|---|---|
分子式 |
C15H16ClN3 |
分子量 |
273.76 g/mol |
IUPAC名 |
4-[benzyl(ethyl)amino]benzenediazonium;chloride |
InChI |
InChI=1S/C15H16N3.ClH/c1-2-18(12-13-6-4-3-5-7-13)15-10-8-14(17-16)9-11-15;/h3-11H,2,12H2,1H3;1H/q+1;/p-1 |
InChIキー |
QIVQPCFUDIRQRH-UHFFFAOYSA-M |
正規SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)[N+]#N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Furo[2,3-g]benzothiazole](/img/structure/B13792660.png)




![9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B13792696.png)

![3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13792704.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-](/img/structure/B13792708.png)
![2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid](/img/structure/B13792716.png)



